Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate: is an organic compound with the molecular formula C6H9F3O3. It is a clear liquid known for its unique chemical properties, primarily due to the presence of trifluoromethyl groups. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-2-trifluoromethylpropanoic acid with methanol in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to produce alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers utilize this compound in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: This compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug development, as it can modulate the activity of specific enzymes and receptors .
Comparison with Similar Compounds
- Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
- Methyl 3,3,3-trifluoro-2-oxopropanoate
- Methyl 3,3,3-trifluoropropionate
Comparison: Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate is unique due to the presence of both trifluoromethyl and methoxymethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The trifluoromethyl group enhances its lipophilicity, while the methoxymethyl group provides additional sites for chemical modification .
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-11-3-4(5(10)12-2)6(7,8)9/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTALKIZNEWWMIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407331 |
Source
|
Record name | Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-88-6 |
Source
|
Record name | Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.